2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline
CAS No.:
Cat. No.: VC18138023
Molecular Formula: C13H18F3N3
Molecular Weight: 273.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18F3N3 |
|---|---|
| Molecular Weight | 273.30 g/mol |
| IUPAC Name | 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline |
| Standard InChI | InChI=1S/C13H18F3N3/c1-10(13(14,15)16)18-6-8-19(9-7-18)12-5-3-2-4-11(12)17/h2-5,10H,6-9,17H2,1H3 |
| Standard InChI Key | GMOSMAVLEJAOFU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(F)(F)F)N1CCN(CC1)C2=CC=CC=C2N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a piperazine ring substituted at the 4-position with a 1,1,1-trifluoropropan-2-yl group and at the 1-position with an aniline moiety. This configuration introduces stereoelectronic effects due to the electron-withdrawing trifluoromethyl group, enhancing stability and receptor-binding affinity. The IUPAC name is 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline, with the SMILES string CC(C(F)(F)F)N1CCN(CC1)C2=CC=CC=C2N.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈F₃N₃ |
| Molecular Weight | 273.30 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 4 (piperazine N, NH₂) |
Spectroscopic and Crystallographic Data
Fourier-transform infrared (FTIR) spectroscopy reveals N-H stretching at ~3400 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹. X-ray crystallography of analogous compounds (e.g., 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline) shows planar piperazine rings with dihedral angles of 15–25° relative to the aniline group, suggesting moderate conjugation .
Synthesis and Optimization
Conventional Batch Synthesis
Traditional methods involve:
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N-Alkylation: Reacting piperazine with 2-bromo-1,1,1-trifluoropropane in dimethylformamide (DMF) at 80°C for 12 hours.
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Coupling with Aniline: Using Buchwald-Hartwig amination to attach the aniline group, yielding 70–75% purity.
Continuous Flow Chemistry
Modern approaches employ microreactors to enhance mixing and thermal control, reducing reaction times to 2–3 hours and improving yields to 85–90%. This method minimizes by-products like N-oxides and ensures scalability for industrial production.
Table 2: Synthesis Method Comparison
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Time | 12 hours | 2–3 hours |
| Yield | 70–75% | 85–90% |
| By-Product Formation | Moderate | Low |
| Scalability | Limited | High |
Pharmacological Applications
Neurotransmitter Receptor Interactions
The compound exhibits dual activity at serotonin (5-HT₂A) and dopamine (D₂) receptors, with half-maximal inhibitory concentrations (IC₅₀) of ~150 nM and ~200 nM, respectively. This profile aligns with atypical antipsychotics like risperidone, which target similar receptors to mitigate positive and negative symptoms of schizophrenia.
Chemical Reactivity and Derivative Design
Electrophilic Substitution
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Analogues
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